molecular formula C7H16O2 B1582944 1,2-Heptanediol CAS No. 3710-31-4

1,2-Heptanediol

Cat. No. B1582944
CAS RN: 3710-31-4
M. Wt: 132.2 g/mol
InChI Key: GCXZDAKFJKCPGK-UHFFFAOYSA-N
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Description

1,2-Heptanediol is a long-chain polyol . It has been shown to have genotoxic effects in the form of DNA adduct formation . It is also a precursor for the synthesis of epoxides and can be used as an intermediate for the production of other compounds .


Synthesis Analysis

1,2-Heptanediol can be synthesized using various methods. The most common method is the reduction of heptanedione using sodium borohydride or lithium aluminum hydride . The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .


Molecular Structure Analysis

The molecular formula of 1,2-Heptanediol is C7H16O2 . It has a molecular weight of 132.2007 .

Scientific Research Applications

Thermophysical Property Data Analysis

  • Scientific Field : Physical Chemistry
  • Application Summary : 1,2-Heptanediol is used in the analysis of thermophysical property data. The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including 1,2-Heptanediol .
  • Methods of Application : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes : The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure, enthalpy, entropy, and viscosity .

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : 1,2-Heptanediol exhibits antibacterial activity against several bacteria and yeast, including Staphylococcus aureus and Staphylococcus epidermidis .
  • Methods of Application : The minimal inhibitory concentration (MIC) was evaluated for 1,2-Heptanediol against S. aureus and S. epidermidis .
  • Results or Outcomes : 1,2-Heptanediol comprising 6–12 carbon atoms exhibited antimicrobial activity against both species of Staphylococcus. The antibacterial activity depended on the alkyl chain length .

Mass Spectrometry

  • Scientific Field : Analytical Chemistry
  • Application Summary : 1,2-Heptanediol is used in mass spectrometry, a technique that determines the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio .
  • Methods of Application : The mass spectrum of 1,2-Heptanediol is obtained using electron ionization .
  • Results or Outcomes : The mass spectrum provides valuable information about the molecular structure of 1,2-Heptanediol, including its molecular weight (132.2007) and molecular formula (C7H16O2) .

Skincare Products

  • Scientific Field : Cosmetology
  • Application Summary : 1,2-Heptanediol is often used in skincare products as a humectant, which means it helps to retain moisture .
  • Methods of Application : It is added to skincare products during the manufacturing process .
  • Results or Outcomes : The inclusion of 1,2-Heptanediol in skincare products helps to keep the skin hydrated .

Gas Chromatography

  • Scientific Field : Analytical Chemistry
  • Application Summary : 1,2-Heptanediol is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
  • Methods of Application : The compound is vaporized and carried by an inert gas through a column. The column contains a stationary phase which causes different species to elute at different times .
  • Results or Outcomes : The retention time of 1,2-Heptanediol can be used to help identify it in a mixture of compounds .

Solvent

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,2-Heptanediol can be used as a solvent in organic synthesis due to its polar nature .
  • Methods of Application : It can be used to dissolve a wide range of organic compounds for reactions .
  • Results or Outcomes : The use of 1,2-Heptanediol as a solvent can facilitate reactions and improve yields .

Safety And Hazards

1,2-Heptanediol is a chemical that should be handled with care. It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Symrise, a global company, has introduced a green version of the 1,2-alkanediol mixture, SymDiol® 68 green, to the market . This product consists of two 100% green 1,2-alkanediols, caprylyl glycol and 1,2-hexanediol . It is water-soluble, cold processable, and features clear, colorless, and nearly odorless characteristics . This development sets a new milestone in the market for green products .

properties

IUPAC Name

heptane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXZDAKFJKCPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958269
Record name Heptane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Heptanediol

CAS RN

3710-31-4
Record name 1,2-Heptanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3710-31-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Heptanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Heptanediol
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Synthesis routes and methods

Procedure details

A solution of the title B ketal (1.87 g, 11.8 mmol) in methanol (30 ml) and concentrated HCl (2.5 ml) was stirred at room temperature 3 hours. The solution was basified by adding concentrated NH4OH solution (10 ml) and the solvent was removed in vacuo. Saturated NaCl solution (50 ml) was added to the residue and the product was extracted into ether (4×50 ml). The combined ether extracts were washed with saturated NaCl solution (50 ml), dried (MgSO4) and freed of solvent in vacuo leaving the title C diol as a yellow oil (1.13 g, 81%) 13-C NMR consistent. TLC:silica gel, Et2O, vanillin, Rf =0.25.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
J Hasegawa, M Ogura, S Tsuda… - Agricultural and …, 1990 - Taylor & Francis
A novel method for producing optically active 1,2-diols by microbial Stereoinversion was developed. It was found that some microorganisms could convert only (R)-1,2-pentanediol in …
Number of citations: 132 www.tandfonline.com
K Huang, HW Liu, X Dou, MY Huang… - Polymers for …, 2003 - Wiley Online Library
Silica‐supported chitosan–osmium tetroxide complex was prepared by a very simple method. This complex (SiO 2 ‐CS‐OsO 4 ) has been found to be able to catalyze the …
Number of citations: 30 onlinelibrary.wiley.com
N Li, W Jia, Y Zhang, MC Zhang, F Tan, J Zhang - AAPS PharmSciTech, 2014 - Springer
The objective of the present study is to investigate the effect of hydrocarbon chain length in 1, 2-alkanediols on percutaneous absorption of metronidazole (MTZ). Twelve formulations (1, …
Number of citations: 5 link.springer.com
J Barry, HB Kagan - Synthesis, 1981 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 48 www.thieme-connect.com
K Baum, WT Maurice - The Journal of Organic Chemistry, 1962 - ACS Publications
The Mannich Condensation of 3-Amino-1,2-propanediol with 2,2-Dinitropropanol and the Nitration of the Product Page 1 June, 1962 Notes 2231 Experimental Infrared spectra were …
Number of citations: 8 pubs.acs.org
K Yamada-Onodera, A Nakajima, Y Tani - Journal of bioscience and …, 2006 - Elsevier
Optically active alcohol is an important building block as a versatile chiral synthon for the asymmetric synthesis of pharmaceuticals and agrochemicals. We purified and characterized …
Number of citations: 26 www.sciencedirect.com
MS Hajji - Journal of colloid and interface science, 2003 - Elsevier
Some polyols show micellar behavior in aqueous solutions at concentrations greater than the critical micellar concentration (cmc). The 1,2-alkanediols (C n H 2n+2 O 2 with n=5,6,7), …
Number of citations: 8 www.sciencedirect.com
T Sugiyama, H Sugawara, M Watanabe… - Agricultural and …, 1984 - academic.oup.com
The reaction of cyclohexanone diethyl acetal with d-mannitol yielded quantitatively 1,2: 5,6-di-O-cyclohexylidene-d-mannitol (1) and its isomer (2). From 1, 2,3-O-cyclohexylidene-d-…
Number of citations: 96 academic.oup.com
MP Serve, DD Bombick, JM Clemens, GA McDonald… - Chemosphere, 1992 - Elsevier
The urinary metabolites of 2-methylheptane (2-MH) in male Fischer 344 rats, administered the hydrocarbon by gavage, included 2-methyl-1,2-heptanediol, 2-methyl-1,5-heptanediol, 2-…
Number of citations: 2 www.sciencedirect.com
M Yu, F Guo, Y Ling, N Li, F Tan - Drug delivery, 2015 - Taylor & Francis
Objective: This study was to investigate the topical skin targeting effects and mechanism of combination penetration modifiers of 1,2-hexanediol (or 1,2-heptanediol) and 1,4-…
Number of citations: 10 www.tandfonline.com

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